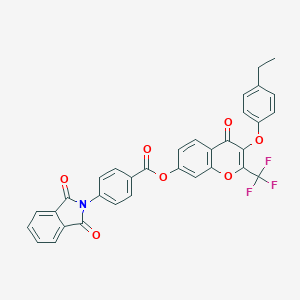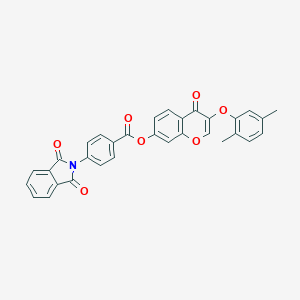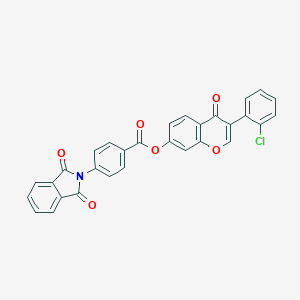
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a yellow crystalline powder that belongs to the class of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one is not well understood. However, it is believed to exert its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has also been reported to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one is also stable under normal laboratory conditions and can be stored for long periods without decomposition. However, 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one is also relatively expensive compared to other chalcones, which can limit its use in large-scale experiments.
Orientations Futures
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has several potential future directions for research. It can be used as a lead compound for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one can also be used as a building block for the synthesis of novel materials with unique properties. Additionally, 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one can be further studied for its mechanism of action and its potential interactions with other signaling pathways. Overall, 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has significant potential for further research and development in various fields.
Méthodes De Synthèse
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one can be synthesized using a simple one-pot reaction between 2-amino-phenol, 4-bromoacetophenone, 4-butoxybenzaldehyde, and malononitrile. The reaction is catalyzed by piperidine and refluxed in ethanol for 4 hours to obtain the desired product. The purity and yield of 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 2-(1,3-Benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)-2-propen-1-one has been reported to exhibit potent anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Propriétés
Formule moléculaire |
C26H22BrNO3 |
|---|---|
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-butoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H22BrNO3/c1-2-3-16-30-21-14-10-19(11-15-21)25(29)22(17-18-8-12-20(27)13-9-18)26-28-23-6-4-5-7-24(23)31-26/h4-15,17H,2-3,16H2,1H3/b22-17- |
Clé InChI |
YVGABCPTUCGRLY-XLNRJJMWSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284667.png)
![methyl 4-({[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284669.png)
![7-[(2,6-dichlorobenzyl)oxy]-3-(2,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B284670.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)



